molecular formula C21H27FN6O2 B2439904 7-butyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-24-6

7-butyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2439904
CAS RN: 898437-24-6
M. Wt: 414.485
InChI Key: USTCSFIHDVVGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-butyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BFPPT, is a novel compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of neuroscience and drug discovery.

Scientific Research Applications

Antimycobacterial Activity

One notable study involved the design and synthesis of purine linked piperazine derivatives, including structures similar to 7-butyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, aimed at finding potent inhibitors of Mycobacterium tuberculosis. These compounds were designed to disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects. The study discovered a cluster of six analogues that showed promising activity against Mycobacterium tuberculosis H37Rv, suggesting a potential route for the development of new antituberculosis agents (Konduri et al., 2020).

Antidepressant and Anxiolytic Properties

Research into the 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has shown that some compounds exhibit significant affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying anxiolytic and antidepressant properties. These findings highlight the compound's potential in developing treatments for mood disorders. Selected derivatives produced antidepressant-like effects in animal models, underscoring their potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

Another study focused on the synthesis and evaluation of cardiovascular activity of new 8-alkylamino derivatives of purine-2,6-dione. These derivatives were tested for their electrocardiographic, antiarrhythmic, and hypotensive activities, revealing that specific compounds within this class showed strong prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential application in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

Luminescent Properties and Photo-induced Electron Transfer

Research into novel piperazine substituted naphthalimide model compounds has unveiled their luminescent properties and the potential for photo-induced electron transfer (PET). These studies provide insights into the design of new fluorescent materials for various applications, including sensing and imaging technologies (Gan et al., 2003).

properties

IUPAC Name

7-butyl-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O2/c1-3-4-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)14-15-7-5-6-8-16(15)22/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTCSFIHDVVGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.